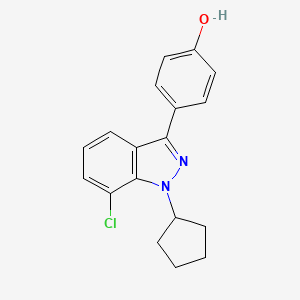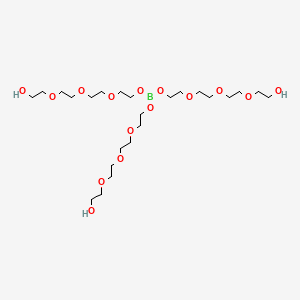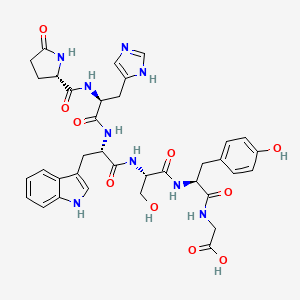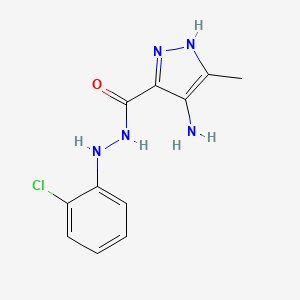
3,6-Dihydro-4-(4-fluorophenyl)-alpha-(4-(phenylmethyl)phenyl)-1(2H)-pyridinepropanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
「3,6-ジヒドロ-4-(4-フルオロフェニル)-α-(4-(フェニルメチル)フェニル)-1(2H)-ピリジンプロパノール」は、ピリジン誘導体のクラスに属する複雑な有機化合物です。これらの化合物は、特に医薬品の開発における、医薬品化学における多様な用途で知られています。
準備方法
合成経路と反応条件
「3,6-ジヒドロ-4-(4-フルオロフェニル)-α-(4-(フェニルメチル)フェニル)-1(2H)-ピリジンプロパノール」の合成は、通常、複数段階の有機反応を含みます。プロセスは、ピリジン環の調製から始まり、続いてさまざまな置換反応によってフルオロフェニル基とフェニルメチル基が導入されます。これらの段階で使用される一般的な試薬には、ハロゲン化前駆体、有機金属試薬、および触媒が含まれます。
工業生産方法
工業環境では、この化合物の生産は、温度、圧力、pHなどの反応条件を厳密に制御した大規模バッチ反応を伴う可能性が高いです。連続フローリアクターの使用も、効率と収率を向上させるために検討される可能性があります。
化学反応の分析
反応の種類
酸化: この化合物は、通常、過マンガン酸カリウムまたは三酸化クロムなどの試薬を使用して、酸化反応を起こす可能性があります。
還元: 還元反応には、パラジウム担持炭素などの触媒を使用した水素化が含まれる場合があります。
置換: 求核置換反応や求電子置換反応など、さまざまな置換反応を実行できます。
一般的な試薬と条件
酸化: 過マンガン酸カリウム、三酸化クロム。
還元: 水素ガス、パラジウム担持炭素。
置換: ハロゲン化前駆体、有機金属試薬。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はケトンまたはカルボン酸を生じることがありますが、還元はアルコールまたはアルカンを生じる可能性があります。
4. 科学研究アプリケーション
化学: 有機合成における中間体として使用されます。
生物学: 生体高分子との相互作用について研究されています。
医学: 特定の疾患を治療するための潜在的な治療薬です。
産業: 特殊化学品の生産に使用されます。
科学的研究の応用
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent for treating specific diseases.
Industry: Utilized in the production of specialty chemicals.
作用機序
この化合物の作用機序は、酵素や受容体などの特定の分子標的との相互作用に関与しています。フルオロフェニル基とフェニルメチル基は、その結合親和性と特異性を高める可能性があります。関与する経路には、酵素活性の阻害や受容体シグナル伝達の調節が含まれる可能性があります。
類似化合物との比較
類似化合物
- 3,6-ジヒドロ-4-(4-クロロフェニル)-α-(4-(フェニルメチル)フェニル)-1(2H)-ピリジンプロパノール
- 3,6-ジヒドロ-4-(4-ブロモフェニル)-α-(4-(フェニルメチル)フェニル)-1(2H)-ピリジンプロパノール
独自性
「3,6-ジヒドロ-4-(4-フルオロフェニル)-α-(4-(フェニルメチル)フェニル)-1(2H)-ピリジンプロパノール」におけるフルオロフェニル基の存在は、クロロおよびブロモ対応物と比較して、代謝安定性の向上や生物活性の強化などの独自の特性を付与する可能性があります。
特性
CAS番号 |
156732-78-4 |
|---|---|
分子式 |
C27H28FNO |
分子量 |
401.5 g/mol |
IUPAC名 |
1-(4-benzylphenyl)-3-[4-(4-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]propan-1-ol |
InChI |
InChI=1S/C27H28FNO/c28-26-12-10-23(11-13-26)24-14-17-29(18-15-24)19-16-27(30)25-8-6-22(7-9-25)20-21-4-2-1-3-5-21/h1-14,27,30H,15-20H2 |
InChIキー |
ZTOVRQHCIRZCDJ-UHFFFAOYSA-N |
正規SMILES |
C1CN(CC=C1C2=CC=C(C=C2)F)CCC(C3=CC=C(C=C3)CC4=CC=CC=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


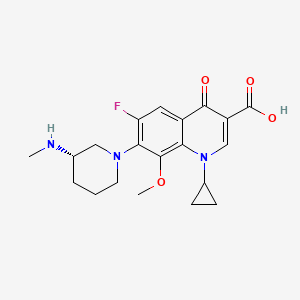
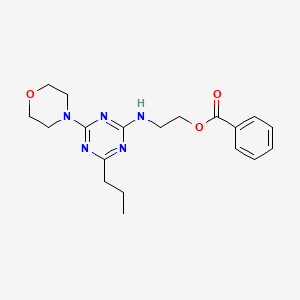

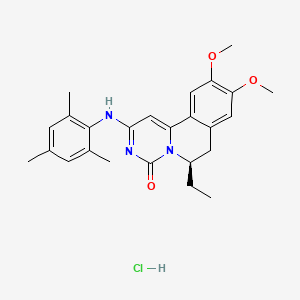
![8-(4-bromophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12732583.png)





